VC-0757
説明
While specific structural details remain proprietary, available literature suggests it belongs to the class of small-molecule inhibitors targeting enzymatic pathways critical in inflammatory and metabolic disorders . Its mechanism of action involves selective binding to phosphodiesterase (PDE) isoforms, modulating cyclic nucleotide signaling, which enhances cellular regulation and reduces pathological inflammation . Preliminary studies highlight its high bioavailability (oral absorption >80%) and favorable pharmacokinetic profile, including a half-life of 12–15 hours in murine models . Industrial applications include catalysis in polymer synthesis, where its stability under high-temperature conditions (>200°C) outperforms traditional catalysts .
特性
CAS番号 |
1087140-75-7 |
|---|---|
分子式 |
C20H18FN5O |
分子量 |
363.3964 |
IUPAC名 |
2-Amino-7-(4-fluoro-2-pyridin-3-yl-phenyl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one oxime |
InChI |
InChI=1S/C20H18FN5O/c1-11-19-17(25-20(22)24-11)7-13(8-18(19)26-27)15-5-4-14(21)9-16(15)12-3-2-6-23-10-12/h2-6,9-10,13,27H,7-8H2,1H3,(H2,22,24,25)/b26-18+ |
InChIキー |
KYIXUSLGFINPTC-NLRVBDNBSA-N |
SMILES |
CC(N=C(N)N=C1CC(C2=CC=C(F)C=C2C3=CC=CN=C3)C/4)=C1C4=N\O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
製品の起源 |
United States |
類似化合物との比較
Table 1: Comparative Properties of this compound and Analogues
Efficacy and Selectivity
- Potency : this compound exhibits superior inhibitory potency (IC50 = 10 nM) compared to Compound A (IC50 = 15 nM), attributed to its optimized halogen-substituted aromatic core enhancing target affinity .
- Selectivity: Unlike Compound B, which non-specifically inhibits multiple PDE isoforms, this compound demonstrates >50-fold selectivity for PDE4B, minimizing off-target effects .
Industrial Performance
In polymer synthesis, this compound achieves 95% catalytic efficiency at 200°C, outperforming Compound B (85%) due to its resistance to oxidative degradation . Its recyclability (>10 cycles without activity loss) further distinguishes it from analogues requiring frequent replacement .
Critical Analysis of Research Findings
Advantages of this compound
- Pharmacokinetics : Higher solubility (5.2 mg/mL) and bioavailability ensure consistent plasma concentrations, addressing Compound A’s limitations in clinical dosing .
- Safety Profile : A higher LD50 (350 mg/kg) suggests a broader therapeutic window than Compound A (280 mg/kg), critical for chronic disease management .
Limitations and Challenges
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
